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Compound of Interest

4-Phenylpiperidin-4-ol
Compound Name:

hydrochloride
CAS No.: 5004-94-4
Cat. No.: B032299

Get Quote

Executive Summary

4-Phenylpiperidin-4-ol HCI (4-hydroxy-4-phenylpiperidine) acts primarily as a metabolic
intermediate and pharmacophore scaffold, whereas MPTP (1-methyl-4-phenyl-1,2,3,6-
tetrahydropyridine) is a potent pro-neurotoxin.

While structurally related—4-PPO is the hydrated precursor of the tetrahydropyridine core
found in MPTP—their bioactivity profiles are diametrically opposed. MPTP undergoes lethal
bioactivation to destroy dopaminergic neurons, while 4-PPO derivatives are investigated for
neuroprotective (Sigma-1 receptor modulation) and analgesic (Mu-opioid receptor) properties.
The critical safety distinction lies in the C4-C5 double bond: its presence in MPTP facilitates
MAO-B oxidation, a pathway 4-PPO resists under standard physiological conditions.

Chemical Identity & Structural Divergence[1][2]

The bioactivity difference stems from a single functional group modification at the piperidine C4
position.
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Feature 4-Phenylpiperidin-4-ol HCI MPTP (and Analogs)
Saturated piperidine ring with Unsaturated tetrahydropyridine
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metabolite).

Parkinson's Model Agent.[1][2]

Metabolic Fate

Glucuronidation or oxidation to

HPP+ (slow, less toxic).

Rapid MAO-B oxidation to
MPP+ (Mitochondrial toxin).

Key Risk

Dehydration (Acid/Heat)

Conversion to MPTP-like

species.

Direct neurotoxicity via

mitochondrial inhibition.

Structural Relationship Diagram

The following diagram illustrates the chemical relationship and the critical "danger zone" of

dehydration.
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Caption: Dehydration of the 4-PPO scaffold yields the neurotoxic tetrahydropyridine core

(MPTP), which is further oxidized to the lethal pyridinium species.

Mechanism of Action: The Bioactivity Divide
A. MPTP Analogs: The Neurotoxic Cascade

MPTP and its analogs (e.g., MPPP) are lipophilic pro-toxins that cross the Blood-Brain Barrier

(BBB). Their toxicity is strictly dependent on a multi-step bioactivation pathway:
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o Oxidation: Astroglial MAO-B converts MPTP to MPDP+, which spontaneously oxidizes to
MPP+.

o Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT), concentrating it
selectively in dopaminergic neurons.

» Toxicity: MPP+ accumulates in mitochondria, inhibiting Complex | of the electron transport
chain, causing ATP depletion and ROS generation.

B. 4-Phenylpiperidin-4-ol HCI: The Pharmacophore

4-PPO does not readily undergo the MAO-B oxidation cascade because it lacks the C4=C5
double bond required for the initial abstraction. Instead, it exhibits activity at distinct receptors:

[31[41[5]
e Sigma-1 Receptor (

1): 4-PPO derivatives are high-affinity ligands for

1 receptors. Agonism at this site modulates NMDA receptor activity and provides
neuroprotection against ischemia [1].

o NMDA Modulation: Unlike the excitotoxic MPP+, 4-PPO derivatives can attenuate NMDA-
evoked nitric oxide production, reducing oxidative stress.

o Opioid Receptors: While 4-PPO itself has low opioid potency, N-substituted analogs (e.g.,
Loperamide, MPPP precursors) bind Mu-opioid receptors.

Comparative Pathway Visualization
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Caption: Contrast between the mitochondrial toxicity pathway of MPTP and the receptor-
mediated signaling of 4-PPO.

Experimental Data Comparison

The following data highlights the distinct pharmacological profiles. Note the massive difference

in toxicity potential.

Table 1: Toxicity and Binding Profile[4]
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4-Phenylpiperidin-

MPTP

MPP+ (Active

Parameter (Tetrahydropyridin .

4-ol HCI Toxin)

e)
) Sigma-1, NMDA Mitochondrial

Primary Target MAO-B (Substrate)

(Modulatory) Complex |
Dopamine Transporter o High (Km ~ 0.2 uM)

Negligible Low

(DAT) Affinity

[2]

Mitochondrial
Inhibition (IC50)

> 1000 puM (Inactive)

Inactive (Requires

activation)

~ 160 uM (In vitro) [3]

Neurotoxicity (In Vivo)

Low / None (unless
dehydrated)

Severe (Nigrostriatal

lesion)

Severe (if injected

directly)

LD50 (Mouse, Oral)

~ 300-500 mg/kg
(Est.)

~ 60 mg/kg (Acute)

N/A (Does not cross
BBB)

Key Experimental Insights

» Haloperidol Metabolite Toxicity: The pyridinium metabolite of Haloperidol (HPP+), which is

structurally related to 4-PPO, shows some toxicity in vitro but is significantly less potent than

MPP+ in vivo due to poor transport into dopaminergic neurons [3].

e Sigma Binding: 4-phenylpiperidine derivatives exhibit

values in the 1-10 nM range for Sigma-1 receptors, contrasting with MPTP's lack of affinity
for this neuroprotective target [4].

Experimental Protocols
Protocol A: Differentiating MPTP from 4-PPO (MAO-B
Oxidation Assay)

Use this assay to verify if a sample contains the pro-toxin MPTP or the inert 4-PPO.

e Preparation: Incubate rat brain mitochondrial fraction (containing MAO-B) in phosphate
buffer (pH 7.4) at 37°C.
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e Substrate Addition: Add 100 uM of the test compound (MPTP vs. 4-PPO).

o Detection: Monitor absorbance at 343 nm (characteristic peak for the dihydropyridinium
intermediate MPDP+).

o Result: MPTP will show a rapid increase in OD343. 4-PPO will show no change,
confirming resistance to MAO-B oxidation.

Protocol B: Cell Viability (SH-SY5Y Model)

Use to assess direct neurotoxicity.

o Cell Culture: Plate differentiated SH-SY5Y cells (dopaminergic phenotype).

o Treatment: Treat cells with 0-500 uM of 4-PPO HCI vs. MPP+ (positive control) for 24 hours.
o Readout: Measure cell viability via MTT assay.

o Expectation: MPP+ yields IC50 ~50-100 uM. 4-PPO should show >90% viability up to high
concentrations, unless contaminated.

Safety & Handling Recommendations

o MPTP:Biosafety Level 2/3. Must be handled in a glove box. Personnel should have
immediate access to MAO-B inhibitors (e.g., Selegiline) in case of accidental exposure.

o 4-Phenylpiperidin-4-ol HCI:Standard Chemical Safety. Irritant to eyes, skin, and respiratory
system.

o Critical Warning: Do not subject 4-PPO to strong acids (e.g., H2S04, HCI) at high
temperatures (

100°C), as this may catalyze dehydration to the neurotoxic tetrahydropyridine form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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